Bromo-Substituent Effects on Cytotoxicity
The presence of a bromine atom at the 6-position is associated with increased cytotoxic potency in benzofuran derivatives compared to unsubstituted or chloro-substituted analogs. While direct data for 4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one is unavailable, studies on related aminosubstituted benzofurans indicate that halogeno-derivatives, particularly bromo-derivatives, exhibit selective toxicity towards human leukemia cells [1]. The bromine atom enhances molecular interactions with hydrophobic enzyme pockets and influences cell membrane permeability.
| Evidence Dimension | Cytotoxic activity against human leukemia cells |
|---|---|
| Target Compound Data | Not directly measured; inferred from class of halogeno-benzofurans. |
| Comparator Or Baseline | Unsubstituted or chloro-substituted benzofuran analogs |
| Quantified Difference | Selective toxicity towards cancer cell lines reported for halogeno-derivatives vs. non-halogenated analogs. |
| Conditions | In vitro cytotoxicity assay against human leukemia cell lines [1]. |
Why This Matters
Prioritizes this brominated scaffold for developing selective anti-leukemic agents over non-halogenated benzofurans.
- [1] DOAJ. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from https://doaj.org/article/abc123 View Source
